molecular formula C10H8N2O4 B12276296 3-(3-Methoxyphenyl)-1,2,4-oxadiazole-5-carboxylic acid

3-(3-Methoxyphenyl)-1,2,4-oxadiazole-5-carboxylic acid

Cat. No.: B12276296
M. Wt: 220.18 g/mol
InChI Key: CEUJRCIQEYJCTQ-UHFFFAOYSA-N
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Description

3-(3-Methoxyphenyl)-1,2,4-oxadiazole-5-carboxylic acid is a heterocyclic compound that features an oxadiazole ring, which is a five-membered ring containing two nitrogen atoms and one oxygen atom

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(3-Methoxyphenyl)-1,2,4-oxadiazole-5-carboxylic acid typically involves the cyclization of appropriate precursors. One common method involves the reaction of 3-methoxybenzohydrazide with cyanogen bromide under basic conditions to form the oxadiazole ring . The reaction is usually carried out in an organic solvent such as ethanol or acetonitrile, and the temperature is maintained around 60-80°C.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the purification of the final product is often achieved through recrystallization or chromatographic techniques.

Chemical Reactions Analysis

Types of Reactions

3-(3-Methoxyphenyl)-1,2,4-oxadiazole-5-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form a hydroxyl group.

    Reduction: The oxadiazole ring can be reduced under specific conditions to form corresponding amines.

    Substitution: The carboxylic acid group can participate in esterification or amidation reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst can be used.

    Substitution: Esterification can be carried out using alcohols and acid catalysts, while amidation can be achieved using amines and coupling agents like EDCI (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide).

Major Products Formed

    Oxidation: 3-(3-Hydroxyphenyl)-1,2,4-oxadiazole-5-carboxylic acid.

    Reduction: 3-(3-Methoxyphenyl)-1,2,4-oxadiazole-5-amine.

    Substitution: Various esters and amides depending on the reagents used.

Scientific Research Applications

3-(3-Methoxyphenyl)-1,2,4-oxadiazole-5-carboxylic acid has several applications in scientific research:

Mechanism of Action

The mechanism of action of 3-(3-Methoxyphenyl)-1,2,4-oxadiazole-5-carboxylic acid involves its interaction with specific molecular targets. The oxadiazole ring can interact with enzymes and proteins, inhibiting their activity. For example, it can inhibit enzymes like thymidylate synthase and topoisomerase, which are involved in DNA synthesis and repair . This inhibition can lead to the suppression of cell proliferation, making it a potential anticancer agent.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-(3-Methoxyphenyl)-1,2,4-oxadiazole-5-carboxylic acid is unique due to its oxadiazole ring, which imparts specific electronic and steric properties This makes it a versatile compound in various chemical reactions and applications

Properties

Molecular Formula

C10H8N2O4

Molecular Weight

220.18 g/mol

IUPAC Name

3-(3-methoxyphenyl)-1,2,4-oxadiazole-5-carboxylic acid

InChI

InChI=1S/C10H8N2O4/c1-15-7-4-2-3-6(5-7)8-11-9(10(13)14)16-12-8/h2-5H,1H3,(H,13,14)

InChI Key

CEUJRCIQEYJCTQ-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=CC(=C1)C2=NOC(=N2)C(=O)O

Origin of Product

United States

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